molecular formula C9H10ClNO B8635704 2-Acetyl-3-chloro-4-ethylpyridine

2-Acetyl-3-chloro-4-ethylpyridine

Cat. No.: B8635704
M. Wt: 183.63 g/mol
InChI Key: RLBAGBXUZLMUML-UHFFFAOYSA-N
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Description

2-Acetyl-3-chloro-4-ethylpyridine is a substituted pyridine derivative characterized by an acetyl group at position 2, a chlorine atom at position 3, and an ethyl group at position 3. This compound belongs to a class of heterocyclic aromatic molecules with diverse applications in medicinal chemistry and materials science. Its structural features, including electron-withdrawing (Cl) and electron-donating (ethyl) substituents, influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(3-chloro-4-ethylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H10ClNO/c1-3-7-4-5-11-9(6(2)12)8(7)10/h4-5H,3H2,1-2H3

InChI Key

RLBAGBXUZLMUML-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C(=O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on pyridine derivatives with substitutions at positions 2, 3, and 4, emphasizing structural, spectroscopic, and physicochemical differences. Key analogs include halogenated pyridines, acetyl-substituted pyridines, and ethyl/alkyl derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Melting Point (°C) IR Key Bands (cm⁻¹) Key ¹H NMR Signals (δ ppm) Reference
2-Acetyl-3-chloro-4-ethylpyridine 2-COCH3, 3-Cl, 4-CH2CH3 ~183.6* ~260–280 (estimated) ~1670 (C=O), ~700 (C-Cl) 1.3–1.5 (t, CH3), 2.6 (s, COCH3) Inferred
3-Acetylpyridine 3-COCH3 121.1 Liquid at RT 1675 (C=O) 2.7 (s, COCH3), 8.5–9.0 (pyridine)
Q12 () 2-CN, 3-Cl, 4-CH3, OCH3 525.0 288–292 1668 (C=O), 708 (C-Cl), 1252 (C-O-C) 0.78–1.63 (CH3), 3.82 (OCH3)
Q2 () 2-CN, 3-Cl, 4-NO2 497.0 278–282 1672 (C=O), 1565 (C=C), 1550 (NO2) 5.39 (NH2), 7.18–7.79 (Ar-H)

*Estimated based on molecular formula C9H10ClNO.

Key Observations

Substituent Effects on Melting Points: Chlorine and nitro groups increase melting points due to enhanced dipole-dipole interactions. For example, Q2 (NO2-substituted) melts at 278–282°C, while Q12 (OCH3-substituted) melts higher at 288–292°C . The ethyl group in this compound may lower melting points compared to nitro analogs due to reduced polarity.

Spectroscopic Signatures :

  • IR Spectroscopy : Acetyl groups show strong C=O stretches near 1670 cm⁻¹, while C-Cl stretches appear at 700–720 cm⁻¹ . Nitro groups (e.g., in Q2) exhibit N=O stretches at 1550 cm⁻¹ .
  • ¹H NMR : Ethyl groups display triplet signals for CH3 (δ ~1.3–1.5) and quartets for CH2 (δ ~2.5–3.0). Acetyl CH3 groups resonate as singlets near δ 2.6 .

Bulky substituents (e.g., gem-dimethyl in Q12) introduce steric hindrance, affecting reaction pathways and crystal packing .

Solubility and Log Kow :

  • 3-Acetylpyridine (Log Kow 0.45) is water-soluble, whereas halogenated derivatives like this compound are expected to be hydrophobic (estimated Log Kow >2.5) due to the chloro and ethyl groups .

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